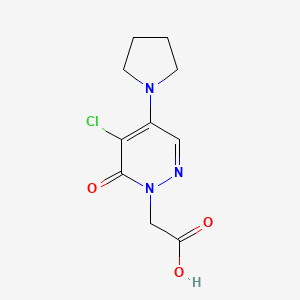
2-(5-Chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)acetic acid is a synthetic organic compound that belongs to the pyridazine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)acetic acid typically involves multi-step organic reactions. A common route might include:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrolidine group: This step may involve nucleophilic substitution reactions.
Acetic acid functionalization: This can be achieved through carboxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions could target the pyridazine ring or the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorine atom.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
2-(5-Chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)acetic acid may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biology: Studying its effects on biological systems, possibly as an enzyme inhibitor.
Industry: Use in the synthesis of more complex organic molecules or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action would depend on its specific biological target. Generally, compounds like this might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Chloro-6-oxo-4-(morpholin-1-yl)pyridazin-1(6H)-yl)acetic acid
- 2-(5-Chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)acetic acid
Uniqueness
The unique structural features of 2-(5-Chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)acetic acid, such as the specific arrangement of the pyrrolidine and pyridazine rings, may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C10H12ClN3O3 |
|---|---|
Peso molecular |
257.67 g/mol |
Nombre IUPAC |
2-(5-chloro-6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetic acid |
InChI |
InChI=1S/C10H12ClN3O3/c11-9-7(13-3-1-2-4-13)5-12-14(10(9)17)6-8(15)16/h5H,1-4,6H2,(H,15,16) |
Clave InChI |
FBNPKDNRSVQHLO-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=C(C(=O)N(N=C2)CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



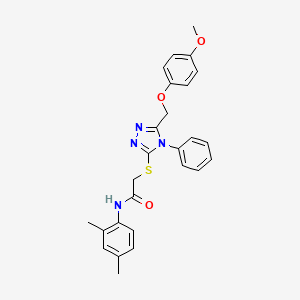
![2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole](/img/structure/B11785356.png)
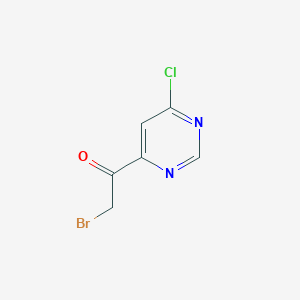
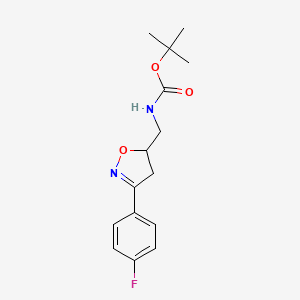

![2-(4-Fluorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11785375.png)
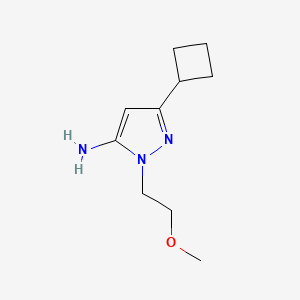
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11785386.png)


![2-(5-Chloro-7-methoxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B11785402.png)


